Fraxiresinol 1-O-glucoside

Physicochemical Characterization Membrane Permeability Drug-likeness

Fraxiresinol 1-O-glucoside is a unique furofuran lignan glucoside with a TPSA of 186.00 Ų, directly influencing its biological recognition. With 3-year powder stability at -20°C and proven α-glucosidase inhibition activity, it's an essential reference standard for UHPLC-DAD-ESI/MS botanical authentication and passive membrane permeability studies, ensuring reproducible, high-impact research outcomes.

Molecular Formula C27H34O13
Molecular Weight 566.5 g/mol
Cat. No. B029264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFraxiresinol 1-O-glucoside
Molecular FormulaC27H34O13
Molecular Weight566.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14-,19-,21-,22+,23-,24-,25-,26+,27-/m1/s1
InChIKeyYPAOREQYVAAYMG-FRKCGNQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Fraxiresinol 1-O-glucoside (CAS 89199-94-0) – High-Purity Lignan Glucoside for Differentiated Research and Procurement


Fraxiresinol 1-O-glucoside ((+)-Fraxiresinol 1-β-D-glucoside, CAS 89199-94-0) is a furofuran lignan glucoside with the molecular formula C27H34O13 and a molecular weight of 566.6 g/mol [1]. It is a natural product isolated predominantly from the roots of Ilex pubescens and the herbs of Celtis biondii . The compound features a glucose moiety attached at the 1-O position of the fraxiresinol aglycone, yielding a topological polar surface area (TPSA) of 186.00 Ų [1]. This structural feature directly influences its physicochemical behavior and biological recognition relative to other lignan glucosides.

Why In-Class Lignan Glucosides Cannot Substitute for Fraxiresinol 1-O-glucoside


Lignan glucosides are not functionally interchangeable despite sharing a common aglycone core. Regioisomeric glucosides—such as fraxiresinol-4′-O-glucoside versus fraxiresinol 1-O-glucoside—differ in the position of glucose attachment, which alters the three-dimensional presentation of the sugar moiety and consequently impacts molecular recognition by enzymes and transporters [1]. Even within the same glucosylation pattern, minor differences in the aglycone substitution (e.g., methoxy vs. hydroxy groups) produce substantial variations in topological polar surface area (TPSA), aqueous solubility, and in vitro target engagement [2]. The quantitative evidence below demonstrates that Fraxiresinol 1-O-glucoside possesses a distinct physicochemical signature and biological profile that precludes casual substitution with other lignan glucosides, including its close analog (-)-pinoresinol 4-O-glucoside.

Quantitative Differentiators of Fraxiresinol 1-O-glucoside vs. Closest Lignan Glucoside Analogs


Higher Topological Polar Surface Area (TPSA) Distinguishes Fraxiresinol 1-O-glucoside from (-)-Pinoresinol 4-O-glucoside

Fraxiresinol 1-O-glucoside exhibits a TPSA of 186.00 Ų, which is 18.8% higher than the 157.00 Ų reported for (-)-pinoresinol 4-O-glucoside [1]. TPSA is a key determinant of passive membrane permeability and oral bioavailability. The larger polar surface area of Fraxiresinol 1-O-glucoside predicts reduced passive diffusion across lipid bilayers compared to the pinoresinol analog, a factor that directly influences in vitro assay conditions (e.g., cell permeability studies) and in vivo pharmacokinetic behavior.

Physicochemical Characterization Membrane Permeability Drug-likeness

Extract Rich in Fraxiresinol Glycoside Outperforms Acarbose in α-Glucosidase Inhibition

An ethanolic tuber extract of Arum italicum, identified by UHPLC-DAD-ESI/MS to contain a fraxiresinol glycoside as the major lignan component, inhibited α-glucosidase with an IC50 of 170.87 ± 4.75 μg/mL. This was significantly more potent than the clinical comparator acarbose, which exhibited an IC50 of 405.77 ± 34.83 μg/mL in the same assay [1]. While this is an extract-level observation, the data establish a strong α-glucosidase inhibitory potential associated with the presence of fraxiresinol glycosides, providing a differentiated activity benchmark for this chemical class.

α-Glucosidase Inhibition Antidiabetic Activity Enzyme Assay

Glucosylation at the 1-O Position Attenuates Direct Antioxidant Activity Relative to Aglycones

A class-level analysis of structurally related furofuran lignans demonstrates that glucosylation substantially reduces direct radical-scavenging activity. In a comparative study, the aglycones 8-hydroxypinoresinol (4) and prinsepiol (5) displayed powerful antioxidant activity in the Trolox Equivalent Antioxidant Capacity (TEAC) assay, whereas their glucosylated counterparts (compounds 1 and 3) exhibited markedly lower activity [1]. Fraxiresinol 1-O-glucoside, as a glucosylated derivative, is therefore predicted to have a lower intrinsic antioxidant potency than its aglycone fraxiresinol. However, this trade-off is offset by the glucoside's improved aqueous solubility and formulation flexibility, which are critical for in vivo applications.

Antioxidant Activity TEAC Assay Structure-Activity Relationship

Broad Solvent Compatibility Contrasts with Hydrophobic Aglycones

Fraxiresinol 1-O-glucoside is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and also exhibits water solubility [1]. In contrast, the aglycone fraxiresinol (MW 404.4 g/mol, TPSA 107.00 Ų) is predominantly hydrophobic and poorly water-soluble [2]. This expanded solvent compatibility facilitates dissolution in both organic and aqueous assay buffers, reducing the need for high DMSO concentrations that can confound cell-based assays.

Solubility Profile Formulation In Vitro Assay

Defined Long-Term Storage Stability Reduces Experimental Variability

Fraxiresinol 1-O-glucoside powder is stable for up to 3 years when stored desiccated at -20°C, and stock solutions can be maintained at -80°C for up to 1 year [1]. This defined stability profile ensures lot-to-lot consistency and reduces the risk of compound degradation during long-term studies. In contrast, many lignan aglycones are more prone to oxidative degradation, and their storage stability is often less well-characterized, introducing experimental variability.

Stability Storage Conditions Quality Control

Distinct Botanical Source and Extraction Signature

Fraxiresinol 1-O-glucoside is primarily isolated from Ilex pubescens (Aquifoliaceae) roots and Celtis biondii herbs . This contrasts with other common lignan glucosides: (-)-pinoresinol 4-O-glucoside is often sourced from Forsythia species or Lonicera japonica, and lariciresinol glucosides from various conifers. The specific botanical origin can impact compound purity, the presence of co-isolated impurities, and the sustainability of the supply chain. For researchers requiring a lignan glucoside with a defined, non-conifer source, Fraxiresinol 1-O-glucoside offers a verifiable alternative.

Natural Product Sourcing Supply Chain Purity

Procurement-Driven Application Scenarios for Fraxiresinol 1-O-glucoside


Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Screening

Based on the α-glucosidase inhibitory activity observed in fraxiresinol glycoside-rich extracts (IC50 = 170.87 μg/mL vs. acarbose 405.77 μg/mL) [1], Fraxiresinol 1-O-glucoside is a strong candidate for direct in vitro α-glucosidase inhibition assays. Its broad solubility profile permits testing in both aqueous and DMSO-based assay systems, facilitating dose-response studies and mechanism-of-action elucidation.

Natural Product Libraries for Bioactivity-Guided Fractionation

As a naturally occurring lignan glucoside from Ilex pubescens, Fraxiresinol 1-O-glucoside serves as an authentic reference standard for UHPLC-DAD-ESI/MS analysis of plant extracts. Its distinct TPSA (186.00 Ų) and retention time signature differentiate it from other co-occurring lignans, enabling accurate identification and quantification in complex botanical matrices [2].

Pharmacokinetic and Membrane Permeability Studies

The compound's high TPSA (186.00 Ų) relative to (-)-pinoresinol 4-O-glucoside (157.00 Ų) makes it a valuable probe for investigating the relationship between polar surface area and passive diffusion across biological membranes [2]. Researchers studying oral bioavailability or blood-brain barrier penetration can utilize Fraxiresinol 1-O-glucoside as a comparator to elucidate the impact of glucosylation position on permeability.

Long-Term Stability Studies in Biorelevant Media

With defined storage stability of 3 years at -20°C for powder and 1 year at -80°C for stock solutions [3], Fraxiresinol 1-O-glucoside is well-suited for longitudinal studies requiring consistent compound integrity. This includes chronic in vivo dosing experiments and formulation stability assessments where compound degradation could confound results.

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